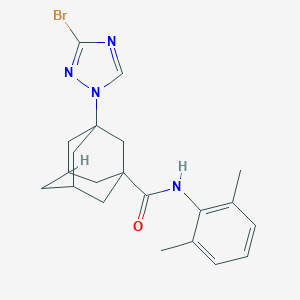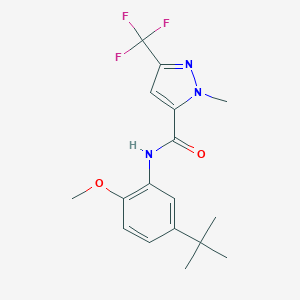![molecular formula C21H25F3N4O B214007 (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214007.png)
(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is not fully understood. However, it has been suggested that the compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that the compound may inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone exhibits low toxicity and high selectivity towards cancer cells. It has also been shown to have a beneficial effect on cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, the compound has been found to possess antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry and access to specialized equipment.
Direcciones Futuras
There are several future directions for the research of (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone. One potential direction is the investigation of its use as a therapeutic agent for the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its synthesis method for large-scale production. Finally, the compound's potential use as a diagnostic tool for cancer and neurodegenerative diseases should also be explored.
Métodos De Síntesis
The synthesis of (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine with 2,5-dimethylpiperidine in the presence of a suitable solvent and a catalyst. The resulting intermediate is then subjected to further chemical reactions to obtain the final product.
Aplicaciones Científicas De Investigación
(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant activity against several types of cancer cells, including breast, lung, and prostate cancer. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone |
|---|---|
Fórmula molecular |
C21H25F3N4O |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C21H25F3N4O/c1-13-8-9-14(2)27(12-13)20(29)17-11-19-25-16(15-6-4-3-5-7-15)10-18(21(22,23)24)28(19)26-17/h3-7,11,13-14,16,18,26H,8-10,12H2,1-2H3 |
Clave InChI |
MKUZJRVDCMZMCW-UHFFFAOYSA-N |
SMILES isomérico |
CC1CCC(N(C1)C(=O)C2=CC3=NC(CC(N3N2)C(F)(F)F)C4=CC=CC=C4)C |
SMILES |
CC1CCC(N(C1)C(=O)C2=CC3=NC(CC(N3N2)C(F)(F)F)C4=CC=CC=C4)C |
SMILES canónico |
CC1CCC(N(C1)C(=O)C2=CC3=NC(CC(N3N2)C(F)(F)F)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B213927.png)
![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213928.png)
![Methyl 4-methyl-3-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]benzoate](/img/structure/B213929.png)
![5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B213931.png)
methanone](/img/structure/B213934.png)
![2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213936.png)




![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213946.png)
![(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B213947.png)